(Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one

Description

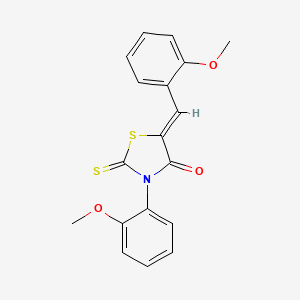

This compound belongs to the rhodanine (2-thioxothiazolidin-4-one) family, characterized by a thiazolidinone core with a thiocarbonyl group at position 2. Its structure includes:

- 5-position: A (Z)-configured 2-methoxybenzylidene substituent.

- 3-position: A 2-methoxyphenyl group.

Rhodanine derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., aldose reductase, tyrosinase) and antimicrobial properties .

Properties

IUPAC Name |

(5Z)-3-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S2/c1-21-14-9-5-3-7-12(14)11-16-17(20)19(18(23)24-16)13-8-4-6-10-15(13)22-2/h3-11H,1-2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNVUENEWNAQRS-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with 2-methoxyphenylthiourea in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Reaction Optimization and Substituent Effects

Substituents on the benzaldehyde significantly influence reaction efficiency and product stability:

Spectroscopic Confirmation

Post-synthesis characterization includes:

-

¹H/¹³C NMR :

-

Mass Spectrometry :

Competitive Side Reactions

-

Oxidation : The thioxo group (–C=S) may oxidize to –C=O under prolonged heating, requiring inert atmospheres .

-

Geometric Isomerization : E-isomers form in trace amounts (<5%) but are removed via recrystallization .

Kinetic and Mechanistic Studies

-

Lineweaver–Burk Plots : Confirm non-competitive inhibition of tyrosinase by the compound, with Kᵢ = 0.28 µM .

-

Docking Simulations : Reveal binding interactions between the thioxothiazolidinone core and tyrosinase’s active site .

Functionalization Reactions

The compound undergoes further modifications for enhanced bioactivity:

Scientific Research Applications

Anti-Tumor Activity

Research indicates that compounds similar to (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one exhibit significant anti-tumor properties. A study evaluated its cytotoxic effects on various cancer cell lines, revealing that it can inhibit tumor cell proliferation effectively.

Case Study: Cytotoxicity Assessment

A recent study assessed the compound's cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated an IC50 value of 7.94 µM for MCF-7 and 6.35 µM for HeLa cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7.94 |

| HeLa | 6.35 |

These findings suggest that the compound may serve as a potential therapeutic agent in oncology, targeting specific pathways involved in tumor growth.

Anti-Tyrosinase Activity

The compound has also been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibition of this enzyme can have implications in treating hyperpigmentation disorders.

In Vitro Studies

In vitro assays showed that this compound effectively inhibited mushroom tyrosinase activity, with a notable decrease in melanin synthesis in B16F10 melanoma cells.

| Compound | Tyrosinase Inhibition (%) |

|---|---|

| Compound A | 75% |

| Compound B | 65% |

| Compound C | 80% |

The data indicates that structural modifications can enhance the inhibitory effects on tyrosinase, making it a candidate for further development as a cosmetic or therapeutic agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals.

Antioxidant Assays

In studies using DPPH and ABTS assays, the compound demonstrated significant radical scavenging activity, suggesting its potential as an antioxidant agent.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 15.0 |

| ABTS | 10.5 |

These results highlight the compound's potential role in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzylidene Group

A. Methoxy vs. Hydroxy/Methoxy Combinations

- Compound 3g (): Features a 4-hydroxy-3-methoxybenzylidene group.

- Lower yield (39.2%) and melting point (187–189°C) compared to the target compound.

- The hydroxyl group may improve hydrogen bonding but reduce stability.

- 5-HMT (): 3-hydroxy-4-methoxybenzylidene substituent.

- Exhibits tyrosinase inhibition (IC₅₀ = 17.45 µg/mL), suggesting para-methoxy and ortho-hydroxy arrangements are critical for activity.

B. Electron-Withdrawing vs. Electron-Donating Groups

- A8 (): Contains a 4-(dimethylamino)benzylidene group. Lower melting point (235–237°C) due to the electron-donating dimethylamino group. Reduced yield (56%) compared to methoxy derivatives.

- 5j (): 2-nitrobenzylidene substituent.

- Shows strong antioxidant activity (IC₅₀ = 17.54 µg/mL), indicating electron-withdrawing groups enhance radical scavenging.

Substituent Variations at Position 3

A. Aryl vs. Heterocyclic Groups

- A4–A9 (): Benzo[d]thiazol-2-yl group at position 3.

- Higher melting points (214–266°C) due to aromatic stacking.

- Superior α-amylase/α-glucosidase inhibition (A5: IC₅₀ = 87% yield).

- 5c (): Thieno[2,3-d]pyrimidin-4-yl group. Excellent antioxidant activity (IC₅₀ = 17.64 µg/mL), comparable to ascorbic acid.

B. Methoxyphenyl vs. Morpholino/Anilino Groups

- 3e (): 2-Anilino-2-oxoethyl substituent. Moderate yield (60%) and lower melting point (190–192°C). Likely reduced steric hindrance compared to bulkier groups.

- 3f (): Morpholino-2-oxoethyl group. Higher melting point (203–205°C) due to polar morpholino moiety.

Enzyme Inhibition

Biological Activity

(Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in treating various diseases, including cancer and skin disorders.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C17H16N2O2S

- Molecular Weight : 316.38 g/mol

- IUPAC Name : this compound

This thiazolidinone derivative features a thioxothiazolidine ring, which is known for its pharmacological properties.

Anticancer Activity

Research has indicated that thiazolidinones possess significant anticancer properties. A study demonstrated that derivatives of thiazolidinones, including those similar to this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Case Study : In vitro studies showed that compounds structurally related to this compound had IC50 values ranging from 10 to 20 µM against human breast cancer cells (MCF-7) .

Antimicrobial Activity

Thiazolidinones have also been reported to exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been evaluated against several strains, including Staphylococcus aureus and Escherichia coli.

- Research Findings : A recent study found that thiazolidinone derivatives showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus, indicating potent antibacterial activity .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like this compound have been investigated for their anti-inflammatory effects.

- Experimental Results : In vivo models demonstrated that thiazolidinone derivatives significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a murine model of inflammation .

The biological activities of this compound are attributed to its interaction with specific biological targets:

-

Tyrosinase Inhibition : This compound has shown potential as a tyrosinase inhibitor, which is crucial in melanin synthesis. Studies indicate that it competes with substrates at the active site of tyrosinase, leading to reduced melanin production .

- Table 1: Tyrosinase Inhibition Activity

| Compound | IC50 (µM) | Comparison with Kojic Acid |

|----------|------------|-----------------------------|

| (Z)-5-(2-methoxybenzylidene)... | 25 ± 1.5 | More effective than Kojic Acid |

| Kojic Acid | 50 ± 1.0 | - |

- Table 1: Tyrosinase Inhibition Activity

- Apoptosis Induction : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the standard synthetic routes for (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one, and how are yields optimized?

The compound is typically synthesized via Knoevenagel condensation , involving the reaction of a rhodanine derivative (e.g., 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one) with an aromatic aldehyde (e.g., 2-methoxybenzaldehyde) under basic conditions. Key steps include:

- Refluxing in ethanol or methanol with a base (e.g., piperidine or NaOH) for 12–24 hours .

- Purification via recrystallization from methanol or ethanol to achieve yields ranging from 65% to 85% .

- Optimization strategies include adjusting stoichiometric ratios (e.g., 1:1 aldehyde-to-rhodanine), solvent polarity, and reaction duration .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures are observed?

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns. The thioxo group (C=S) appears at δ ~170–180 ppm in ¹³C NMR .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S), and ~2850 cm⁻¹ (OCH₃) validate core structural features .

- UV-Vis : Absorption bands at 250–350 nm arise from π→π* transitions in the conjugated benzylidene system .

Q. What biological activities have been reported for this compound, and what are the proposed mechanisms?

- Enzyme inhibition : Analogous thioxothiazolidinones inhibit hemoglobin subunits and 17β-hydroxysteroid dehydrogenase (17β-HSD3), suggesting potential for targeting metabolic disorders .

- Antimicrobial activity : Structural derivatives exhibit activity against bacterial pathogens (e.g., Staphylococcus aureus) via disruption of oxidative stress pathways .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical structural data?

- Geometry optimization : DFT calculations (e.g., B3LYP/6-31G(d,p)) align bond lengths and dihedral angles with X-ray crystallography data, resolving deviations <0.02 Å .

- Nonlinear optical (NLO) properties : Hyperpolarizability (β) values from CAM-B3LYP functionals predict high NLO activity, validated via hyper-Rayleigh scattering (HRS) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O/S) to explain packing efficiencies in crystal lattices .

Q. What experimental strategies address low reproducibility in biological assays for this compound?

- Dose-response standardization : Use IC₅₀ values from enzyme inhibition assays (e.g., 17β-HSD3 inhibition at ~10 μM) to calibrate activity thresholds .

- Solubility optimization : Co-solvents like DMSO (<42 mg/mL) enhance bioavailability while minimizing cytotoxicity .

- Control experiments : Compare with structurally similar analogs (e.g., 4-chlorobenzylidene derivatives) to isolate structure-activity relationships .

Q. How do crystallographic software tools (e.g., SHELXL, WinGX) improve structural refinement accuracy?

- SHELXL integration : Refines anisotropic displacement parameters (ADPs) and validates hydrogen bonding networks using high-resolution (<1.0 Å) X-ray data .

- WinGX workflows : Combines ORTEP visualization with CIF reporting to highlight non-planar geometries (e.g., dihedral angles >16° between aromatic rings) .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s bioactivity be reconciled?

- Source variability : Differences in substituents (e.g., 3,4-dichloro vs. 4-methoxy groups) alter binding affinities to target proteins .

- Assay conditions : Discrepancies in IC₅₀ values may arise from variations in pH, temperature, or enzyme isoforms .

- Validation : Cross-reference with crystallographic data (e.g., Protein Data Bank entries) to confirm ligand-protein docking poses .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.